molecular formula C22H25N3O4S B14102007 N-cyclopentyl-2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-cyclopentyl-2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B14102007
M. Wt: 427.5 g/mol
InChI Key: YKNULHBZUCHHOG-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound with a unique structure that includes a thienopyrimidine core

Preparation Methods

The synthesis of N-cyclopentyl-2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thienopyrimidine core, followed by the introduction of the ethoxybenzyl group and the cyclopentyl moiety. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts. Industrial production methods may involve optimization of these reactions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-cyclopentyl-2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other thienopyrimidine derivatives, which share the core structure but differ in their substituents. These compounds can have varying biological activities and properties, making N-cyclopentyl-2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide unique in its specific applications and effects. Some similar compounds include:

  • N-cyclopentyl-2-(4-methoxy-phenyl)-acetamide
  • N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Properties

Molecular Formula

C22H25N3O4S

Molecular Weight

427.5 g/mol

IUPAC Name

N-cyclopentyl-2-[3-[(4-ethoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C22H25N3O4S/c1-2-29-17-9-7-15(8-10-17)13-25-21(27)20-18(11-12-30-20)24(22(25)28)14-19(26)23-16-5-3-4-6-16/h7-12,16H,2-6,13-14H2,1H3,(H,23,26)

InChI Key

YKNULHBZUCHHOG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4CCCC4

Origin of Product

United States

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